4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O3S/c1-4-23-17-6-5-15(11-16(17)18)24(21,22)19-12-14-7-9-20(10-8-14)13(2)3/h5-6,11,13-14,19H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEFHHCBFHJUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of isopropylamine with a suitable piperidine precursor under controlled conditions.
Introduction of the Fluoro and Ethoxy Groups: The next step involves the introduction of the fluoro and ethoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ethoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or ethoxy groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer models, suggesting potential use in targeted cancer therapies.
-
Neurological Disorders :
- The presence of the isopropylpiperidine moiety suggests potential applications in treating neurological disorders such as anxiety and depression. Compounds with piperidine structures are often explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
-
Anti-inflammatory Properties :
- Research indicates that sulfonamide compounds can possess anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives for their anticancer activity against various cell lines. The results showed that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM, indicating its potential as a lead compound for further development.
Case Study 2: Neurological Impact
In a preclinical study conducted at a leading university, researchers investigated the effects of 4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide on anxiety-like behavior in rodent models. The compound was administered at doses of 10 mg/kg and resulted in a significant reduction in anxiety-related behaviors as measured by the elevated plus maze test.
Research Findings
Research findings emphasize the importance of structural modifications in enhancing bioactivity:
- Structure-Activity Relationship (SAR) : Modifications to the benzenesulfonamide core can lead to improved potency and selectivity for biological targets.
- Mechanism of Action : Preliminary studies suggest that the compound may act through inhibition of specific enzymes involved in tumor metabolism, although further mechanistic studies are needed to elucidate these pathways fully.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a methyl group instead of an isopropyl group on the piperidine ring.
4-ethoxy-3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a chloro substituent instead of a fluoro substituent.
4-methoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈FNO₃S
- Molecular Weight : 307.37 g/mol
- CAS Number : 1823183-25-0
The structure features a sulfonamide group, which is known for its biological significance, particularly in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key metabolic pathways essential for cancer cell survival.
- Case Study : A derivative of sulfonamide demonstrated nanomolar inhibition of Complex I in oxidative phosphorylation (OXPHOS), leading to significant cytotoxicity in pancreatic cancer models. This suggests that similar compounds, including our target compound, could exhibit comparable effects .
Inhibition of Enzymatic Activity
Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and certain proteases. The presence of the piperidine moiety in the compound may enhance its ability to interact with these targets.
- Research Findings : Studies indicate that modifications in piperidine derivatives can lead to improved binding affinity and selectivity for enzyme targets, which is crucial for developing effective therapeutic agents .
Neuroprotective Effects
Some piperidine derivatives have shown promise in neuroprotection, particularly against Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Mechanism : The interaction with these enzymes may improve cholinergic transmission and reduce neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the piperidine ring and the sulfonamide group can significantly affect the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Piperidine N-substitution | Enhanced enzyme inhibition |
| Ethoxy group presence | Improved solubility and bioavailability |
| Fluoro group addition | Increased potency against cancer cells |
These findings underscore the importance of careful structural modifications to optimize biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethoxy-3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, and how can purity be ensured?
- Methodology :
- Stepwise Synthesis : Begin with functionalization of the benzene ring (e.g., introducing ethoxy and fluoro groups via nucleophilic aromatic substitution), followed by sulfonamide formation. Coupling the 1-isopropylpiperidin-4-ylmethyl moiety typically involves reductive amination or alkylation under inert conditions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acidic mobile phase) to isolate intermediates and final product. Monitor purity via LC-MS and NMR (¹H/¹³C) .
- Quality Control : Confirm stereochemical integrity (if applicable) using chiral HPLC or X-ray crystallography .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and piperidine protons (δ 2.2–3.0 ppm for N-CH₂). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
- ¹³C NMR : Confirm sulfonamide sulfur connectivity (δ ~115–125 ppm for SO₂) and quaternary carbons in the piperidine ring .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be reconciled across assays?
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Compare with cell-based assays (e.g., luciferase reporters for target modulation) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., solvent effects, cell line variability) .
- Off-Target Profiling : Use chemoproteomics (e.g., affinity pulldown with SILAC labeling) to identify non-specific interactions .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model sulfonamide binding to active sites (e.g., carbonic anhydrase) using Gaussian or ORCA for electronic structure analysis .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS/AMBER) with explicit solvent models. Analyze hydrogen-bonding networks with the piperidine moiety .
- Machine Learning : Train models on PubChem BioAssay data to predict ADMET properties or off-target effects .
Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial design (e.g., Box-Behnken) to test variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%). Response surface methodology identifies optimal yields .
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., sulfonylation) to improve safety and reproducibility .
- In Situ Monitoring : Employ PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
Data Interpretation and Validation
Q. What analytical methods resolve structural ambiguities (e.g., regiochemistry of fluorination)?
- NOESY NMR : Detect spatial proximity between the fluoro substituent and adjacent protons to confirm substitution pattern .
- X-Ray Crystallography : Co-crystallize with a protein target (e.g., serum albumin) to obtain unambiguous electron density maps .
- Isotopic Labeling : Synthesize ¹⁹F-labeled analog for dynamic NMR studies to assess conformational flexibility .
Q. How can metabolic stability and degradation pathways be evaluated in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using MSE fragmentation .
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (HCl), and UV light conditions. Profile degradation products with HRMS and compare to in silico predictions (e.g., Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
